molecular formula C18H20N4O4 B1673077 JNK-Inhibitor VIII CAS No. 894804-07-0

JNK-Inhibitor VIII

Katalognummer: B1673077
CAS-Nummer: 894804-07-0
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: KQMPRSZTUSSXND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JNK Inhibitor VIII is a small molecule inhibitor that targets c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. These kinases play a crucial role in regulating various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and apoptosis. JNK Inhibitor VIII is primarily used in scientific research to study the JNK signaling pathway and its implications in diseases such as cancer, diabetes, and neurodegenerative disorders .

Wissenschaftliche Forschungsanwendungen

Triple-Negative Breast Cancer (TNBC)

JNK-IN-8 has shown significant promise in treating triple-negative breast cancer. Research indicates that it can enhance the efficacy of existing therapies such as lapatinib by promoting apoptosis in TNBC cell lines. A study demonstrated that the combination of JNK-IN-8 with lapatinib resulted in a synergistic decrease in cell viability and extended time to tumor growth in xenograft models .

Key Findings:

  • Cell Viability: JNK-IN-8 reduced phosphorylated c-Jun levels significantly when combined with lapatinib.
  • Tumor Growth: Combination therapy delayed tumor growth compared to monotherapy.
Treatment GroupMedian Time to Max Tumor Growth (Days)
Vehicle15
JNK-IN-815
Lapatinib12
JNK-IN-8 + Lapatinib21.5

Pancreatic Cancer

In pancreatic cancer models, JNK-IN-8 has been identified as a potential enhancer of chemotherapy efficacy. Studies have shown that it sensitizes pancreatic cancer cells to FOLFOX treatment by inhibiting JUN phosphorylation and disrupting cell cycle regulation . This suggests that JNK-IN-8 could be used as an adjunct therapy to improve outcomes for patients undergoing standard chemotherapy.

Key Findings:

  • Synergistic Effects: Enhanced inhibition of tumor growth when combined with FOLFOX.
  • Mechanism: Inhibition of JUN contributes to overcoming chemoresistance.

Neuroprotection

JNK-IN-8 has also been investigated for its neuroprotective properties following ischemic brain injury. In animal models, treatment with JNK-IN-8 resulted in improved neurological function and reduced neuroinflammation by inhibiting the JNK/NF-kB signaling pathway . This application highlights its potential role in treating conditions such as stroke or traumatic brain injury.

Key Findings:

  • Functional Recovery: Improved spatial learning and sensorimotor function post-injury.
  • Inflammatory Response: Reduced activation of microglia and pro-inflammatory cytokines.

Case Study 1: Triple-Negative Breast Cancer

A study involving MDA-MB-231 cells demonstrated that treatment with JNK-IN-8 significantly reduced cell viability when used alongside lapatinib. The combination not only inhibited cancer cell proliferation but also induced apoptosis more effectively than either agent alone.

Case Study 2: Ischemic Stroke

In a rat model of middle cerebral artery occlusion (MCAO), administration of JNK-IN-8 led to significant improvements in neurological scores compared to control groups. The treatment decreased levels of inflammatory cytokines IL-6, IL-1β, and TNF-α, indicating its anti-inflammatory effects.

Wirkmechanismus

Target of Action

JNK Inhibitor VIII, also known as TCS JNK 6o, primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK1, JNK2, and JNK3 . These kinases are members of the mitogen-activated protein kinase (MAPK) family and play crucial roles in various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death .

Mode of Action

JNK Inhibitor VIII interacts with its targets by inhibiting the phosphorylation of c-Jun . It competes with JNK substrates at the ATP binding site, thereby inhibiting JNK activity . This inhibitor has been shown to have IC50 values of 45 nM and 160 nM for JNK-1 and JNK-2, respectively .

Biochemical Pathways

The JNK pathway is activated in response to various stimuli, such as inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . The activation of JNK requires dual phosphorylation at its Try and Thr residues, mediated by MKK4 and MKK7 . By inhibiting JNK, JNK Inhibitor VIII can potentially affect these downstream pathways and their associated physiological processes .

Result of Action

The inhibition of JNK by JNK Inhibitor VIII can lead to various molecular and cellular effects. For instance, it has been shown to reduce colony formation, cell viability, and organoid growth in vitro . It also slows patient-derived xenograft and syngeneic tumor growth in vivo . Furthermore, cells treated with JNK Inhibitor VIII exhibited large, cytoplasmic vacuoles with lysosomal markers .

Action Environment

The action, efficacy, and stability of JNK Inhibitor VIII can be influenced by various environmental factors. For example, the activation of JNK and the effectiveness of its inhibition can be affected by different stimuli, such as inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . Understanding these environmental influences is crucial for optimizing the therapeutic use of JNK Inhibitor VIII.

Biochemische Analyse

Biochemical Properties

JNK Inhibitor VIII interacts with JNK1, JNK2, and JNK3, showing inhibitory constants (Ki) of 2 nM, 4 nM, and 52 nM respectively . It exhibits excellent selectivity over 72 other kinases . The compound plays a significant role in the phosphorylation and dephosphorylation applications, particularly inhibiting the phosphorylation of c-Jun, a direct substrate of JNK, in HepG2 cells .

Cellular Effects

JNK Inhibitor VIII has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces colony formation, cell viability, and organoid growth in vitro . It also slows patient-derived xenograft and syngeneic tumor growth in vivo . Furthermore, it has been reported to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy .

Molecular Mechanism

JNK Inhibitor VIII exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive, reversible inhibitor of JNK, modifying the activity of numerous proteins that reside at the mitochondria or act in the nucleus . It inhibits the phosphorylation of c-Jun in HepG2 cells . Moreover, it has been found to inhibit TFEB phosphorylation and induce nuclear translocation of unphosphorylated TFEB and TFE3 .

Temporal Effects in Laboratory Settings

Over time, JNK Inhibitor VIII has been observed to have long-term effects on cellular function in laboratory settings. For instance, it has been reported to reduce colony formation and cell viability over time . More studies are needed to fully understand the stability, degradation, and long-term effects of JNK Inhibitor VIII.

Dosage Effects in Animal Models

The effects of JNK Inhibitor VIII vary with different dosages in animal models. While specific dosage effects of JNK Inhibitor VIII have not been extensively studied, it has been shown to slow patient-derived xenograft and syngeneic tumor growth in vivo .

Metabolic Pathways

JNK Inhibitor VIII is involved in several metabolic pathways. It is known to play a role in the JNK signaling pathway, which regulates many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Subcellular Localization

It has been reported that cells treated with JNK Inhibitor VIII exhibited large, cytoplasmic vacuoles with lysosomal markers , suggesting that it may localize to the lysosomes within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: JNK Inhibitor VIII is synthesized through a series of chemical reactions involving pyridinylamide compounds. The synthesis typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for JNK Inhibitor VIII are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to produce the compound in bulk .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinylamide compounds .

Biologische Aktivität

Introduction

JNK Inhibitor VIII, also known as JNK-IN-8, is a small molecule that selectively inhibits c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has garnered significant attention due to its potential therapeutic applications in various cancers and neurodegenerative diseases. This article reviews the biological activity of JNK-IN-8, focusing on its mechanisms of action, efficacy in different cancer models, and implications for treating inflammatory conditions.

JNKs are involved in regulating various cellular processes, including apoptosis, proliferation, and inflammation. JNK-IN-8 acts primarily by covalently binding to JNK1 and JNK2, leading to irreversible inhibition of their activity. This inhibition results in reduced phosphorylation of downstream targets such as c-Jun and JUN, which are critical for cell survival and proliferation.

Key Mechanisms

  • Inhibition of Apoptosis : JNK-IN-8 has been shown to sensitize cancer cells to apoptosis by inhibiting the survival pathways mediated by JNK. For instance, in triple-negative breast cancer (TNBC) cells, JNK-IN-8 combined with lapatinib significantly decreased cell viability and increased apoptosis rates through enhanced oxidative stress .
  • Impact on Autophagy : The compound promotes autophagy by inducing the nuclear translocation of transcription factors TFEB and TFE3, which are essential for lysosomal biogenesis . This effect is independent of JNK inhibition but contributes to the overall antitumor activity.
  • Anti-inflammatory Effects : In models of ischemic brain injury, JNK-IN-8 reduced neuroinflammation by inhibiting the NF-κB signaling pathway, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Triple-Negative Breast Cancer (TNBC)

In a study involving human TNBC cell lines, JNK-IN-8 effectively inhibited EGF-induced JNK activity. At a concentration of 5 μM, it reduced phosphorylated c-Jun levels significantly . The combination treatment with lapatinib not only enhanced the antitumor effects but also prolonged the time to maximum tumor growth in xenograft models.

Pancreatic Ductal Adenocarcinoma (PDAC)

Research demonstrated that JNK-IN-8 synergizes with FOLFOX chemotherapy in PDAC models. The inhibitor led to a substantial decrease in JUN phosphorylation and enhanced the cytotoxic effects of FOLFOX by disrupting DNA damage response mechanisms . In vivo studies showed that treatment with JNK-IN-8 improved tumor growth inhibition without significant toxicity.

Neuroprotection

In models of middle cerebral artery occlusion (MCAO), JNK-IN-8 treatment resulted in significant improvements in spatial learning and sensorimotor function. It also reduced microglial activation and neuroinflammation, highlighting its potential therapeutic role in neurodegenerative diseases .

Table 1: Summary of Efficacy Studies Using JNK-IN-8

Study TypeModel TypeKey Findings
TNBC Cell LinesMDA-MB-231Reduced c-Jun phosphorylation; increased apoptosis; synergistic effect with lapatinib
PDAC Tumor ModelsPatient-Derived XenograftsEnhanced FOLFOX efficacy; significant JUN inhibition; low toxicity at therapeutic doses
Ischemic Brain InjuryRat MCAO ModelImproved neurological function; reduced inflammation markers; inhibited NF-κB pathway

Eigenschaften

IUPAC Name

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMPRSZTUSSXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469650
Record name JNK Inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894804-07-0
Record name JNK Inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNK Inhibitor VIII
Reactant of Route 2
Reactant of Route 2
JNK Inhibitor VIII
Reactant of Route 3
JNK Inhibitor VIII
Reactant of Route 4
Reactant of Route 4
JNK Inhibitor VIII
Reactant of Route 5
Reactant of Route 5
JNK Inhibitor VIII
Reactant of Route 6
Reactant of Route 6
JNK Inhibitor VIII

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.